N-benzyl-N-methyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
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Overview
Description
N-benzyl-N-methyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-benzyl-N-methyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in various cellular processes. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-N-methyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions and nitroaromatic compounds. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of N-benzyl-N-methyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Additionally, its use as a fluorescent probe and molecular sensor could be further explored for potential applications in environmental monitoring and detection. Further research is also needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of N-benzyl-N-methyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of N-benzyl-N-methylamine with 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-benzyl-N-methyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential applications in various fields of scientific research. It has been investigated as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its use as a fluorescent probe for the detection of metal ions and as a molecular sensor for the detection of nitroaromatic compounds.
properties
IUPAC Name |
N-benzyl-N-methyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-18-12-14-20(15-13-18)24-26-25(31-27-24)21-10-6-7-11-22(21)30-17-23(29)28(2)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUIGIDLOJRMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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